1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
- The pyrrolidine intermediate is reacted with propyl isocyanate under controlled conditions to introduce the propylcarbamoyl group.
Final Coupling Reaction:
- The final step involves coupling the pyrrolidine intermediate with 4-(propylcarbamoyl)phenyl isocyanate to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrrolidine Ring:
- Starting with a suitable precursor such as 4-methoxybenzaldehyde, which undergoes a condensation reaction with an amine to form an imine intermediate.
- The imine is then cyclized using a suitable cyclization agent to form the pyrrolidine ring.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include hydroxylated or carbonylated derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine: Lacks the propylcarbamoyl group, making it less complex.
N-(4-Propylcarbamoyl)phenylpyrrolidine: Similar structure but without the methoxy group.
Uniqueness: 1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-12-23-21(27)15-4-6-17(7-5-15)24-22(28)16-13-20(26)25(14-16)18-8-10-19(29-2)11-9-18/h4-11,16H,3,12-14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTFSIKIULLUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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